1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves several steps. One common method starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . The hydrazides are then reacted with ammonium thiocyanate and a strong acid to form substituted thiadiazole compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions are typically other thiadiazole derivatives with different substituents, which can exhibit different biological activities .
Scientific Research Applications
1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other bioactive compounds . In biology and medicine, it has been studied for its antimicrobial, antifungal, and anticancer properties . The compound has shown promising results in inhibiting the growth of various pathogens and cancer cells . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components . This inhibition can lead to the disruption of cellular processes and ultimately cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in the treatment of various diseases .
Comparison with Similar Compounds
1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as other 1,3,4-thiadiazole derivatives. These compounds share the thiadiazole ring structure but differ in their substituents, which can lead to variations in their biological activities . For example, some thiadiazole derivatives have been shown to have stronger antimicrobial or anticancer activities compared to others . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C12H18N4O2S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-butanoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H18N4O2S/c1-2-3-10(17)16-6-4-9(5-7-16)11(18)14-12-15-13-8-19-12/h8-9H,2-7H2,1H3,(H,14,15,18) |
InChI Key |
USWAMSOZXZOING-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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